Product packaging for Sodium 4-hydroxydodecanoate(Cat. No.:CAS No. 50861-93-3)

Sodium 4-hydroxydodecanoate

Cat. No.: B3383899
CAS No.: 50861-93-3
M. Wt: 238.3 g/mol
InChI Key: ULCNFGLCDDEAFO-UHFFFAOYSA-M
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Description

Overview of Hydroxy Fatty Acids in Chemical and Biological Sciences

Hydroxy fatty acids (HFAs) are a distinct class of fatty acids characterized by the presence of at least one hydroxyl group along their aliphatic chain. This structural feature imparts unique chemical and physical properties, such as increased polarity, higher viscosity, and greater reactivity compared to their non-hydroxylated counterparts. ontosight.aigsartor.org These properties make them valuable in a wide range of industrial applications, including the manufacturing of polymers, resins, waxes, nylons, plastics, lubricants, surfactants, and cosmetics. gsartor.orggerli.commdpi.comresearchgate.net

In the biological realm, HFAs are widespread in nature, found in animals, plants, and microorganisms. gerli.comresearchgate.net They play crucial roles in various physiological processes. For instance, 3-hydroxy fatty acids are integral components of lipopolysaccharides in the outer membranes of Gram-negative bacteria and are also involved in the biosynthesis of cutin in plants. ontosight.ai Some HFAs act as signaling molecules, while others are key intermediates in metabolic pathways like beta-oxidation. gerli.comrsc.org Furthermore, certain HFAs exhibit potent biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects. nih.govencyclopedia.pubnih.gov The diverse functions and applications of hydroxy fatty acids have spurred significant research interest in both chemical and biological sciences. gerli.commdpi.com

Historical Development of Research on Hydroxydodecanoic Acids

Research into hydroxy fatty acids has a long history, with early discoveries dating back to the 19th century. A pivotal moment was the identification of ricinoleic acid (12-hydroxy-9-octadecenoic acid) in 1848 as the primary component of castor oil. gerli.com This discovery laid the groundwork for the industrial utilization of hydroxy fatty acids. gerli.com

Over the years, the focus of HFA research has expanded significantly. Initially, much of the research was centered on identifying and characterizing naturally occurring HFAs from various plant and microbial sources. The development of advanced analytical techniques, such as chromatography and mass spectrometry, has been instrumental in the discovery of a vast number of new HFAs with diverse structures. gerli.com

In more recent times, the advent of biotechnology and metabolic engineering has revolutionized the production of specific hydroxy fatty acids. nih.govnih.gov Scientists are now able to use microbial fermentation and enzymatic processes to synthesize specific regio- and stereoisomers of HFAs, including various hydroxydodecanoic acids. nih.gov This has opened up new avenues for the production of "designer" HFAs with tailored properties for specific applications. Research has also delved into the biological activities of these compounds, with studies exploring their potential as therapeutic agents and signaling molecules. rsc.org For example, 4-hydroxylauric acid has been shown to activate immune cells. rsc.org

Structural Isomerism and Stereochemical Considerations in Hydroxy Fatty Acids

The functionality and biological activity of hydroxy fatty acids are profoundly influenced by their structural and stereochemical features. The position of the hydroxyl group along the carbon chain gives rise to a variety of regioisomers, each with distinct properties. gerli.com For instance, α-hydroxy acids (2-hydroxy acids) are found in sphingolipids and play a role in neurological tissues, while ω-hydroxy acids, with the hydroxyl group at the terminal methyl end, are important monomers for polymer synthesis. gerli.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NaO3 B3383899 Sodium 4-hydroxydodecanoate CAS No. 50861-93-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-hydroxydodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3.Na/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15;/h11,13H,2-10H2,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCNFGLCDDEAFO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 4 Hydroxydodecanoic Acid and Its Sodium Salt

Chemical Synthesis Pathways

Chemical synthesis offers precise control over molecular structure, enabling the production of specific isomers of 4-hydroxydodecanoic acid. These pathways often involve multiple steps and utilize a range of reagents and catalysts.

Asymmetric Synthesis Approaches

Asymmetric synthesis is a critical approach for obtaining enantiomerically pure forms of chiral molecules like 4-hydroxydodecanoic acid. This is particularly important as different enantiomers can exhibit distinct biological activities. An asymmetric synthesis may be defined as a process where an achiral unit in a set of substrate molecules is converted into a chiral unit, resulting in the unequal formation of possible stereoisomers cram.com.

One established strategy for asymmetric synthesis involves the Sharpless asymmetric epoxidation. For instance, the synthesis of natural (S)-12-hydroxyheptadecatrienoic acid utilized a Sharpless asymmetric epoxidation of a corresponding trimethylsilyl (B98337) alcohol to create a key chiral intermediate rsc.org. A similar strategic approach could be adapted for the synthesis of chiral 4-hydroxydodecanoic acid, by selecting an appropriate unsaturated precursor.

The development of organocatalysis has also provided powerful tools for asymmetric synthesis princeton.edu. Chiral amines, for example, can function as enantioselective LUMO-lowering catalysts in a variety of transformations princeton.edu. These catalysts can activate α,β-unsaturated aldehydes towards nucleophilic attack, a strategy that could potentially be employed in a multi-step synthesis of 4-hydroxydodecanoic acid.

Derivatization from Precursors

The synthesis of 4-hydroxydodecanoic acid can be accomplished through the chemical modification of readily available precursor molecules. A common precursor is oleic acid, an 18-carbon unsaturated fatty acid. One documented biotransformation pathway involves the hydration of oleic acid to form 10-hydroxystearic acid, which is then subjected to β-oxidation to yield 4-hydroxydodecanoic acid mdpi.com. While this is a biological pathway, the individual chemical steps can be mimicked through chemical reactions.

Another potential chemical precursor is 4-penten-1-ol. A multi-step synthesis starting from this compound has been reported for the creation of a related methoxylated fatty acid nih.gov. This pathway involved protection of the alcohol, hydroboration-oxidation to introduce a second hydroxyl group, alkylation, deprotection, and final oxidation to the carboxylic acid nih.gov. A similar sequence of reactions could be envisioned to produce 4-hydroxydodecanoic acid by choosing the appropriate alkylating agent.

Chemically, ω-hydroxy fatty acids can also be obtained by methods such as the cross-metathesis of unsaturated fatty acid esters followed by hydroformylation and hydrogenation, or by the reduction of α,ω-dicarboxylic acids nih.govsemanticscholar.org. Dicarboxylic acids themselves can be prepared from the catalytic ring-opening of lactones or cyclic ketones nih.govsemanticscholar.org.

Formation of Related Lactones (e.g., γ-dodecalactone)

4-Hydroxydodecanoic acid is the direct precursor to the industrially important flavor and fragrance compound, γ-dodecalactone mdpi.comnih.gov. This intramolecular esterification, or lactonization, occurs readily, particularly under acidic conditions mdpi.com. The isolation of pure 4-hydroxydodecanoic acid can be challenging due to this spontaneous cyclization to the more stable γ-lactone form nih.gov.

The production of γ-dodecalactone from various precursors often proceeds via the in-situ formation of 4-hydroxydodecanoic acid. For example, the biotransformation of 10-hydroxystearic acid by various microorganisms leads to 4-hydroxydodecanoic acid through the β-oxidation cycle, which then lactonizes to γ-dodecalactone nih.gov. Similarly, the degradation of ricinoleic acid by yeasts involves a peroxisomal β-oxidation pathway that generates 4-hydroxydecanoic acid, the precursor to γ-decalactone, highlighting a common mechanism for γ-lactone formation mdpi.comresearchgate.netnih.gov.

Biocatalytic and Microbial Synthesis

Biocatalytic and microbial synthesis routes offer a more sustainable and environmentally friendly alternative to traditional chemical methods for producing 4-hydroxydodecanoic acid. These approaches utilize whole microbial cells or isolated enzymes to perform specific chemical transformations.

Engineered Microbial Strains for Production (e.g., Escherichia coli, Pseudomonas)

Genetic engineering has enabled the development of microbial "factories" for the production of valuable chemicals, including hydroxy fatty acids. Escherichia coli is a commonly used host organism due to its well-understood genetics and metabolism semanticscholar.orgresearchgate.netdtu.dk.

Pseudomonas species, such as Pseudomonas putida, are another group of bacteria known for their ability to metabolize a wide range of organic compounds nih.govfrontiersin.org. The AlkBGT system from P. putida GPo1, for example, is a well-characterized hydroxylation system that has been expressed in E. coli to produce medium-chain ω-hydroxy fatty acids nih.govfrontiersin.org.

Yeast strains, such as Yarrowia lipolytica and Candida tropicalis, are also utilized for the production of hydroxy fatty acids and their derivatives, like γ-lactones nih.govresearchgate.netnih.gov. These yeasts can naturally perform β-oxidation of fatty acids, a key pathway in the formation of 4-hydroxydodecanoic acid from longer-chain precursors researchgate.netnih.gov. Recently, the yeast Candida viswanathii has been engineered to produce ω-hydroxydodecanoic acid from dodecane (B42187), achieving high titers rsc.org.

Microbial StrainPrecursorProductKey Engineering Strategies
Escherichia coliDodecanoic acid/methyl esterω-Hydroxydodecanoic acidExpression of CYP153A monooxygenase, co-expression of AlkL transporter nih.govsemanticscholar.orgresearchgate.net
Escherichia coliDodecanoic acidω-Hydroxydodecanoic acidExpression of AlkBGT system from P. putida, deletion of fadD and fadE, co-expression of FadL nih.gov
Candida viswanathiiDodecaneω-Hydroxydodecanoic acidKnockdown of genes involved in HDA conversion to DDA using Cas13d rsc.org
Yarrowia lipolyticaRicinoleic acidγ-Decalactone (via 4-hydroxydecanoic acid)Utilization of native β-oxidation pathway researchgate.netnih.gov

Role of Hydroxylases and Monooxygenases (e.g., CYP153A, AlkBGT)

Hydroxylases and monooxygenases are key enzymes in the biocatalytic production of hydroxy fatty acids. They are responsible for introducing hydroxyl groups onto the fatty acid carbon chain.

AlkBGT from Pseudomonas putida GPo1 is another important enzyme system used for the ω-hydroxylation of medium-chain fatty acids nih.govfrontiersin.org. This system consists of three components: alkane monooxygenase (AlkB), and two rubredoxins (AlkG and AlkT) frontiersin.org. The AlkBGT system has been successfully expressed in engineered E. coli to produce ω-hydroxyoctanoic acid and ω-hydroxydodecanoic acid from their corresponding fatty acid precursors nih.govfrontiersin.orgresearchgate.netnih.gov.

Other types of monooxygenases, such as 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H), are also being explored for their versatile hydroxylation capabilities on a broad range of phenolic substrates nih.govmdpi.com. While not directly acting on fatty acids, the study of these enzymes contributes to the broader understanding of biocatalytic hydroxylation.

Enzyme SystemSource OrganismFunctionApplication in Hydroxydodecanoic Acid Synthesis
CYP153A Marinobacter aquaeolei, Limnobacter sp.ω-Hydroxylation of fatty acidsProduction of ω-hydroxydodecanoic acid in engineered E. coli nih.govresearchgate.netmdpi.commdpi.com
AlkBGT Pseudomonas putida GPo1ω-Hydroxylation of alkanes and fatty acidsProduction of ω-hydroxydodecanoic acid in engineered E. coli nih.govfrontiersin.org
P450 BM3 Bacillus megateriumFatty acid hydroxylaseReductase domain used in fusion constructs with CYP153A to improve activity nih.govresearchgate.net

Optimization of Bioconversion Processes

The efficient bioconversion of substrates into 4-hydroxydodecanoic acid is a critical step in developing a viable biotechnological production platform. While research specifically detailing the optimization of 4-hydroxydodecanoic acid production is emerging, principles from related hydroxy fatty acid bioconversions provide a framework for process improvement. A key example is the biotransformation of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) by the yeast Yarrowia lipolytica, which leads to the formation of γ-decalactone through a 4-hydroxydecanoic acid intermediate. This process involves the degradation of the substrate via peroxisomal β-oxidation. researchgate.net

Optimization of such bioconversion processes typically involves a multi-faceted approach, focusing on key physical and chemical parameters that influence enzyme activity and cell physiology. These parameters often include pH, temperature, substrate and product concentration, and the supply of essential cofactors and oxygen.

Key Optimization Parameters:

pH and Temperature: The catalytic activity of enzymes is highly dependent on pH and temperature. For whole-cell biotransformations, maintaining optimal conditions for both cell viability and the specific enzymes involved in the hydroxylation of the fatty acid backbone is crucial.

Substrate and Product Inhibition: High concentrations of the substrate or the product, 4-hydroxydodecanoic acid, can inhibit the activity of the biocatalyst. A fed-batch strategy, where the substrate is supplied incrementally, can mitigate substrate toxicity and prevent the accumulation of inhibitory levels of the product.

Oxygen Supply: Hydroxylation reactions catalyzed by monooxygenases, such as cytochrome P450 enzymes, are oxygen-dependent. Therefore, ensuring an adequate oxygen supply through optimized aeration and agitation is critical for maximizing the reaction rate.

Cofactor Regeneration: Many enzymatic hydroxylations require cofactors like NADPH. Whole-cell biocatalysis offers the advantage of in-situ cofactor regeneration through the host organism's metabolism. Optimizing the availability of a suitable carbon source can enhance the regeneration of these vital cofactors.

Solvent and Substrate Delivery: The low aqueous solubility of dodecanoic acid and other fatty acid substrates can limit their availability to the biocatalyst. The use of organic co-solvents or substrate feeding in the form of emulsions or methyl esters can improve substrate transfer into the cells. nih.gov

A systematic approach to process optimization often involves statistical methods, such as response surface methodology, to identify the optimal combination of these parameters for maximizing the yield and productivity of 4-hydroxydodecanoic acid.

Table 1: Key Parameters for Optimization of Hydroxy Fatty Acid Bioconversion

Parameter Importance Optimization Strategies
pH Affects enzyme activity and cell stability. Buffering the medium; pH-controlled fed-batch fermentation.
Temperature Influences reaction rates and enzyme stability. Maintaining optimal temperature for the specific biocatalyst.
Substrate Concentration Can be inhibitory at high levels. Fed-batch or continuous feeding strategies.
Oxygen Transfer Rate Crucial for oxygenase-catalyzed reactions. Optimizing agitation and aeration rates.
Cofactor Availability Essential for many hydroxylation enzymes. Co-feeding of a carbon source to enhance cellular metabolism.

Metabolic Engineering for Enhanced Yields

Metabolic engineering offers powerful tools to enhance the production of 4-hydroxydodecanoic acid in microbial hosts by redirecting cellular metabolism towards the desired product and minimizing the formation of byproducts. While specific metabolic engineering strategies for 4-hydroxydodecanoic acid are in the early stages of exploration, general principles applied to other fatty acid bioproduction systems can be adapted.

A primary strategy involves the selection and engineering of a suitable host microorganism. Organisms like Escherichia coli and various yeast species are commonly used due to their well-characterized genetics and metabolic pathways. The engineering efforts can be broadly categorized into enhancing precursor supply, introducing and optimizing the hydroxylation pathway, and minimizing product degradation and competing pathways.

Enhancing Precursor Supply: The biosynthesis of 4-hydroxydodecanoic acid requires a sufficient intracellular pool of dodecanoyl-CoA. Overexpression of key genes in the fatty acid synthesis pathway can increase the availability of this precursor.

Pathway Introduction and Optimization: The introduction of a heterologous enzyme capable of regioselectively hydroxylating dodecanoic acid at the C4 position is a key step. Cytochrome P450 monooxygenases are a promising class of enzymes for this purpose. The efficiency of these enzymes can be improved through protein engineering to enhance their activity and specificity towards the desired substrate.

Minimizing Competing Pathways: To maximize the flux towards 4-hydroxydodecanoic acid, it is often necessary to disrupt competing metabolic pathways. For instance, the β-oxidation pathway, which degrades fatty acids, is a primary target for downregulation or knockout. Recent research has identified specific enzymes, ACAD10 and ACAD11, that are involved in the catabolism of 4-hydroxy fatty acids in mammals. researchgate.netnih.gov Identifying and deleting the homologous genes in the production host could prevent the degradation of the 4-hydroxydodecanoic acid product.

Table 2: Potential Metabolic Engineering Targets for Enhanced 4-Hydroxydodecanoic Acid Production

Target Genetic Modification Rationale
Fatty Acid Synthesis Overexpression of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) genes. Increase the supply of the precursor, dodecanoyl-CoA.
Hydroxylation Step Introduction and overexpression of a regioselective hydroxylase (e.g., a P450 enzyme). Catalyze the specific conversion of dodecanoic acid to 4-hydroxydodecanoic acid.
β-Oxidation Pathway Deletion of genes encoding acyl-CoA dehydrogenases involved in fatty acid degradation. Prevent the breakdown of both the substrate and the product.

| Product Degradation | Knockout of genes homologous to those encoding 4-hydroxy fatty acid catabolizing enzymes (e.g., ACAD10/11). | Enhance the accumulation of the final product. |

By combining these metabolic engineering strategies with the optimization of bioconversion processes, it is feasible to develop robust and efficient microbial cell factories for the sustainable production of sodium 4-hydroxydodecanoate.

Advanced Analytical Characterization of Sodium 4 Hydroxydodecanoate and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by mapping the carbon and hydrogen framework. By analyzing the chemical shifts, splitting patterns, and integration of signals, the connectivity of atoms can be determined.

For sodium 4-hydroxydodecanoate, ¹H NMR would reveal distinct signals for the protons in different chemical environments. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet, while the protons on the carbon adjacent to the carboxylate group (CH₂-COO⁻) would also have a characteristic chemical shift. The terminal methyl group (CH₃) would appear as a triplet, and the numerous methylene (B1212753) groups (CH₂) in the alkyl chain would create a complex of overlapping signals in the upfield region of the spectrum.

¹³C NMR spectroscopy provides complementary information by identifying the chemical environment of each carbon atom. Key signals would include those for the carboxylate carbon (COO⁻), the carbon bonded to the hydroxyl group (CH-OH), and the distinct carbons of the long alkyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Hydroxydodecanoate Anion

Atom Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm) ¹H Multiplicity
C1 (-COO⁻) - ~180 -
C2 (-CH₂COO⁻) ~2.2 ~35 Triplet
C3 (-CH₂CHOH-) ~1.5 ~38 Multiplet
C4 (-CHOH-) ~3.6 ~70 Multiplet
C5 (-CH₂-) ~1.4 ~36 Multiplet
C6-C11 (-CH₂-)n ~1.3 ~22-32 Multiplet

Note: Chemical shifts are approximate and can be influenced by solvent and pH.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with fragmentation techniques (MS/MS), it can also offer significant structural details.

For the direct analysis of this compound, a soft ionization technique like Electrospray Ionization (ESI) is typically used. In positive ion mode, the formation of a sodiated adduct, [M+Na]⁺, is common and often the base peak, especially given the compound is already a sodium salt. researchgate.netspectroscopyonline.com In negative ion mode, the deprotonated molecule [M-H]⁻, which is the 4-hydroxydodecanoate anion itself, would be observed.

Tandem mass spectrometry (MS/MS) of the parent ion can provide structural confirmation. Characteristic fragmentation patterns for the 4-hydroxydodecanoate anion would include the loss of a water molecule (H₂O) from the hydroxyl group and cleavage of the carbon-carbon bonds adjacent to the hydroxyl group. These fragmentation pathways help to pinpoint the location of the functional group along the alkyl chain.

Table 2: Expected Ions in Mass Spectrometry of this compound

Ion Formula Mode Description
[M-Na]⁻ C₁₂H₂₃O₃⁻ Negative 4-hydroxydodecanoate anion
[M+Na]⁺ C₁₂H₂₃O₃Na₂⁺ Positive Sodiated molecule

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The IR spectrum of this compound would be characterized by several key absorption bands.

A broad absorption band in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the long alkyl chain are observed as sharp peaks between 2960 and 2850 cm⁻¹. Crucially, the presence of the carboxylate group (COO⁻) is confirmed by two strong absorption bands: the asymmetric stretching vibration around 1610-1550 cm⁻¹ and the symmetric stretching vibration around 1420-1300 cm⁻¹. These replace the characteristic C=O stretch of a carboxylic acid, which would typically appear around 1710 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 O-H Stretch (broad) Hydroxyl (-OH)
2960-2850 C-H Stretch Alkyl Chain (-CH₂, -CH₃)
~1580 C=O Asymmetric Stretch Carboxylate (-COO⁻)
~1410 C=O Symmetric Stretch Carboxylate (-COO⁻)

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the compound of interest from reactants and byproducts, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. ijstr.org However, due to their low volatility and polar nature, hydroxy fatty acids like 4-hydroxydodecanoate require a chemical modification step known as derivatization before they can be analyzed by GC. rsc.orgmarinelipids.catheses.cz

A common derivatization procedure involves silylation, where reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the active hydrogen atoms in the hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This process significantly increases the volatility and thermal stability of the analyte.

The derivatized sample is then injected into the GC, where it is separated from other components on a capillary column (e.g., a non-polar DB-5ms column). The separated components then enter the mass spectrometer, where the resulting mass spectrum of the TMS-derivatized 4-hydroxydodecanoate can be used for identification and quantification. The mass spectrum will show a molecular ion corresponding to the derivatized molecule and characteristic fragmentation patterns, such as cleavage alpha to the TMS-ether group, which confirms the position of the original hydroxyl group.

Table 4: Example GC-MS Method Parameters for Derivatized 4-Hydroxydodecanoate

Parameter Condition
Derivatization Agent BSTFA with 1% TMCS
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min

| MS Ionization | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a premier technique for the separation and purification of non-volatile or thermally unstable compounds. A significant advantage of HPLC for analyzing this compound is that it can often be performed without prior derivatization. aocs.orghplc.eu

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. nih.gov The separation is typically carried out on a C18 or C8 stationary phase. A gradient elution using a mobile phase consisting of an aqueous component (like water with a buffer or modifier) and an organic component (such as acetonitrile (B52724) or methanol) is employed to separate the analyte from impurities based on differences in hydrophobicity.

Several detection methods can be coupled with HPLC for the analysis of this compound. Mass spectrometry (LC-MS) provides the highest sensitivity and specificity. Other detectors like the Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index Detector (RID) can also be used for quantification, particularly when standards are available. nih.gov HPLC is an excellent tool for assessing the purity of a sample by resolving the main component from any related substances or degradation products.

Table 5: Example HPLC Method Parameters for this compound

Parameter Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, increase to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C

| Detector | ESI-MS (Negative Ion Mode) or CAD |

Chiral Chromatography for Enantiomeric Separation

The enantiomeric separation of 4-hydroxydodecanoic acid, the acidic form of this compound, is a critical analytical challenge due to the identical physical and chemical properties of its (R) and (S) enantiomers in an achiral environment. nih.gov Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), provides the necessary selectivity to resolve these stereoisomers. aocs.orgnih.govnih.govchiraltech.com The separation is typically achieved by utilizing a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times.

The underlying principle of separation on a CSP involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. nih.govchiraltech.com The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. chromatographyonline.com For hydroxy fatty acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, are widely employed due to their broad enantiorecognition capabilities. nih.govchromatographyonline.comchromatographyonline.com

Method development for the enantiomeric separation of 4-hydroxydodecanoate often involves screening various chiral columns and mobile phase compositions to achieve optimal resolution. chromatographyonline.comchromatographyonline.com The hydroxyl and carboxyl functional groups of the analyte are key interaction points for chiral recognition, engaging in hydrogen bonding, dipole-dipole interactions, and steric hindrance with the CSP. nih.gov To enhance volatility and improve chromatographic properties, especially for Gas Chromatography (GC) analysis, derivatization of the carboxyl group to its methyl ester (methyl 4-hydroxydodecanoate) is a common strategy. aocs.orgcreative-proteomics.commdpi.com However, HPLC and SFC can often analyze the underivatized acid. aocs.orgnih.gov

An optimized SFC-MS method for analogous fatty acid esters of hydroxy fatty acids (FAHFAs) utilized a chiral column based on a tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose, which enabled fast enantioseparation. nih.gov For HPLC, mobile phases typically consist of a non-polar solvent like hexane (B92381) mixed with a polar modifier such as isopropanol (B130326) or ethanol. aocs.orgchromatographyonline.com The choice and concentration of the mobile phase modifier, as well as temperature, can significantly influence the selectivity and resolution of the separation. chromatographyonline.com

The following table summarizes a representative set of conditions for the chiral separation of hydroxy fatty acid enantiomers, adaptable for this compound after acidification and esterification.

Table 1: Representative Chiral HPLC and SFC Conditions for Hydroxy Fatty Acid Enantiomers

Parameter HPLC Method SFC Method
Column Chiralpak AD (Amylose derivative) Lux i-Amylose-3 (Amylose derivative)
Dimensions 250 mm x 4.6 mm, 5 µm 150 mm x 4.6 mm, 3 µm
Mobile Phase n-Hexane:Isopropanol (95:5, v/v) CO₂:Acetonitrile/Methanol (80:20, v/v)
Flow Rate 1.0 mL/min 3.0 mL/min
Temperature 25°C 40°C
Detection UV at 210 nm Mass Spectrometry (MS)
Analyte Form Methyl Ester Free Acid or Methyl Ester

| Elution Order | (S)-enantiomer before (R)-enantiomer | Varies with conditions |

Elemental Analysis for Sodium Content

Determining the precise sodium content is essential for verifying the stoichiometry and purity of this compound. Several analytical techniques are available for the quantitative analysis of sodium, each with distinct principles, advantages, and limitations. hannainst.com The most common methods include flame atomic absorption spectrophotometry (FAAS), inductively coupled plasma-atomic emission spectrometry (ICP-AES), and titration. mt.comnih.gov

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is a highly sensitive and accurate method for elemental analysis. customs.go.jp The sample is first digested, typically in nitric acid, to decompose the organic matrix and bring the sodium into an aqueous solution. merckmillipore.com This solution is then introduced into a high-temperature argon plasma, which excites the sodium atoms. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. customs.go.jp The intensity of the emitted light is directly proportional to the concentration of sodium in the sample, allowing for precise quantification. customs.go.jp

Flame Atomic Absorption Spectrophotometry (FAAS) is another robust technique for sodium determination. nih.govshimadzu.com Similar to ICP-AES, the sample must undergo acid digestion. The resulting solution is aspirated into a flame, which converts the sodium ions into free atoms in their ground state. A light beam from a sodium hollow cathode lamp is passed through the flame, and the ground-state sodium atoms absorb light at a specific wavelength. The amount of light absorbed is proportional to the sodium concentration. While generally less sensitive than ICP-based methods, FAAS is a cost-effective and reliable technique suitable for many applications. nih.gov

Titration methods can also be employed to indirectly determine the sodium content by quantifying the associated chloride ion if the compound were synthesized from sodium chloride, or more commonly, by direct titration of the salt. hannainst.comusda.gov However, for direct sodium quantification in an organic salt, instrumental methods are preferred for their higher accuracy and specificity. nih.govmerckmillipore.com Argentometric titration, such as the Mohr or Volhard methods, determines the chloride content, from which the sodium chloride equivalent can be calculated. hannainst.comusda.gov This is only applicable if NaCl is the sole source of sodium and chloride. For direct sodium analysis, potentiometric titration using an ion-selective electrode (ISE) can be used, although it may be affected by matrix interferences and perform poorly at very low concentrations. mt.comnih.gov

The following table compares the performance characteristics of the primary instrumental methods for sodium analysis.

Table 2: Comparison of Analytical Methods for Sodium Content Determination

Method Principle Sample Preparation Typical RSD (%)* Advantages Limitations
ICP-AES Atomic emission from excited atoms in plasma customs.go.jp Acid Digestion merckmillipore.com 2-6% nih.gov High sensitivity, multi-element capability High equipment cost, requires skilled operator
FAAS Atomic absorption by ground-state atoms in a flame shimadzu.com Acid Digestion shimadzu.com 3-4% nih.gov Good sensitivity, cost-effective, reliable nih.gov Susceptible to matrix and ionization interferences

| Ion-Selective Electrode (ISE) | Potentiometric measurement of ion activity hannainst.com | Dissolution in water | 5-7% nih.gov | Simple, rapid, portable | Prone to matrix effects, less accurate at low concentrations nih.gov |

*Relative Standard Deviation (RSD) values are typical and can vary based on matrix and concentration.

Table 3: Mentioned Chemical Compounds

Compound Name
(R)-4-hydroxydodecanoic acid
(S)-4-hydroxydodecanoic acid
4-hydroxydodecanoic acid
Acetonitrile
Amylose
Argon
Carbon Dioxide
Cellulose
Ethanol
Hexane
Isopropanol
Methanol
Methyl 4-hydroxydodecanoate
Nitric acid
This compound

Biochemical Roles and Molecular Mechanisms

Integration into Metabolic Pathways

Sodium 4-hydroxydodecanoate, as a modified medium-chain fatty acid, can be integrated into several core metabolic pathways. Its structure, featuring a hydroxyl group on the fourth carbon, dictates its entry points and subsequent processing by cellular enzymes. It participates in both catabolic and anabolic routes, including energy generation through beta-oxidation and as a precursor for biopolymer synthesis.

Fatty acid beta-oxidation is the primary catabolic process by which fatty acid molecules are broken down to produce energy in the form of adenosine (B11128) triphosphate (ATP). wikipedia.org This process occurs within the mitochondria and involves a cycle of four key reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each round. abcam.comwikipedia.orgnih.gov

For 4-hydroxydodecanoate, the presence of the hydroxyl group on the gamma-carbon (C4) does not prevent the initiation of the beta-oxidation cycle. The molecule can undergo at least one round of oxidation. The standard four steps of this cycle are:

Dehydrogenation: An acyl-CoA dehydrogenase creates a double bond between the alpha (C2) and beta (C3) carbons. abcam.comwikipedia.org

Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the beta-carbon. abcam.comwikipedia.org

Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the new hydroxyl group to a keto group. abcam.comwikipedia.org

Thiolysis: A thiolase enzyme cleaves the bond between the alpha and beta carbons, releasing acetyl-CoA and a fatty acyl-CoA molecule that is two carbons shorter. abcam.comwikipedia.org

After one cycle, 4-hydroxydodecanoyl-CoA would be converted to acetyl-CoA and 2-hydroxydecanoyl-CoA. The subsequent degradation of the remaining hydroxylated fatty acid chain would require the action of specialized auxiliary enzymes, as the hydroxyl group's position would interfere with the standard enzymatic pathway. Studies on the catabolism of other 4-hydroxy acids confirm that their carbon framework is ultimately recycled into core metabolites like acetyl-CoA and propionyl-CoA. tochtroplab.org

Table 1: Key Enzymes in the Initial Beta-Oxidation Cycle
EnzymeReaction CatalyzedCofactor(s)
Acyl-CoA DehydrogenaseDehydrogenation of Acyl-CoAFAD
Enoyl-CoA HydrataseHydration of trans-Δ2-Enoyl-CoAH₂O
3-Hydroxyacyl-CoA DehydrogenaseDehydrogenation of L-3-Hydroxyacyl-CoANAD+
β-KetothiolaseThiolytic cleavage of 3-Ketoacyl-CoACoenzyme A

Fatty acid biosynthesis is the anabolic process of creating fatty acids from acetyl-CoA and malonyl-CoA precursors. wikipedia.org This pathway is not simply the reverse of beta-oxidation; it occurs in the cytoplasm and utilizes a different set of enzymes, collectively known as fatty acid synthase (FAS). wikipedia.org The process involves a repeating cycle of four steps that extend the fatty acid chain by two carbons per cycle.

This compound is not a typical intermediate in the de novo synthesis of saturated fatty acids. However, the pathways of fatty acid synthesis and the metabolism of hydroxylated fatty acids are linked, particularly in microorganisms. Intermediates from the fatty acid synthesis pathway can be shunted to produce other important compounds. For instance, (R)-3-hydroxyacyl-acyl carrier protein (ACP), an intermediate in fatty acid synthesis, can be converted into (R)-3-hydroxyacyl-CoA, which serves as a monomer for the synthesis of polyhydroxyalkanoates (PHAs). nih.govnih.gov This conversion is catalyzed by the enzyme (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG). nih.govnih.gov

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by numerous bacteria as intracellular carbon and energy storage compounds. nih.gov These biopolymers are synthesized from (R)-3-hydroxyacyl-CoA monomers. For medium-chain-length PHAs (MCL-PHAs), the monomers are typically 3-hydroxy fatty acids with carbon chains ranging from 6 to 14 atoms. nih.gov

4-hydroxydodecanoate is not the direct monomer for PHA synthesis. The direct precursor for polymerization is (R)-3-hydroxydodecanoyl-CoA. This key monomer can be supplied through three primary metabolic routes:

From Fatty Acid Beta-Oxidation: When fatty acids are the carbon source, intermediates of the beta-oxidation pathway can be used. However, the hydroxyl intermediate in this pathway has the (S)-configuration. An epimerase enzyme is required to convert (S)-3-hydroxyacyl-CoA to the (R)-3-hydroxyacyl-CoA isomer before it can be polymerized by PHA synthase. researchgate.net

From Fatty Acid De Novo Biosynthesis: On non-related carbon sources like gluconate, the fatty acid synthesis pathway provides the precursors. nih.gov The intermediate (R)-3-hydroxydecanoyl-ACP is converted to (R)-3-hydroxydecanoyl-CoA by the transacylase enzyme PhaG, which then serves as the substrate for PHA synthase. nih.govnih.govresearchgate.net

From Chain Elongation: Acetyl-CoA moieties can be condensed to form 3-hydroxyacyl-CoA, which is involved in PHA synthesis. nih.gov

Therefore, while dodecanoate (B1226587) (lauric acid) is a known substrate that leads to the incorporation of 3-hydroxydodecanoate monomers into PHAs, 4-hydroxydodecanoate itself would need to be metabolically converted into the correct (R)-3-hydroxyacyl-CoA precursor to participate in PHA biosynthesis.

Enzyme-Substrate Interactions

The metabolism of this compound is initiated and facilitated by specific enzyme-substrate interactions. Its formation from precursor molecules and its transport into the cell are governed by distinct classes of enzymes and proteins.

4-hydroxydodecanoate is formed through the hydroxylation of its parent fatty acid, dodecanoate (lauric acid). This reaction is catalyzed by cytochrome P450 (P450) monooxygenases, a versatile family of heme-containing enzymes that insert an oxygen atom into a substrate. nih.gov P450s are known to functionalize fatty acids at various positions, including the terminal (ω) carbon and in-chain (α, β, γ, etc.) carbons. researchgate.netwikipedia.org

The regioselectivity of the hydroxylation depends on the specific P450 enzyme. For example:

P450 BM3 is known to catalyze the oxy-functionalization of dodecanoic acid. nih.gov

CYP4A11 is a primary human P450 enzyme that catalyzes the ω-hydroxylation of lauric acid. acs.org

CYP152 family enzymes, such as P450SPα, can hydroxylate fatty acids with high α-regioselectivity. nih.govlivescience.io

The formation of 4-hydroxydodecanoate specifically requires an in-chain hydroxylation at the C4 position. The substrate (dodecanoic acid) enters the active site of the P450 enzyme, where a highly reactive oxygen species, formed at the heme iron center, abstracts a hydrogen atom from the fourth carbon. This is followed by a rebound mechanism that inserts a hydroxyl group, yielding the 4-hydroxylated product. researchgate.net The specific orientation of the fatty acid within the enzyme's active site dictates the position of hydroxylation. nih.gov

Table 2: Examples of P450 Enzymes in Fatty Acid Hydroxylation
Enzyme Family/NameTypical SubstratePrimary Site of Hydroxylation
P450 BM3Medium to long-chain fatty acids (e.g., Dodecanoic acid)In-chain (ω-1, ω-2, ω-3)
CYP4A11Lauric acid, Arachidonic acidOmega (ω)
CYP152B1 (P450SPα)Medium to long-chain fatty acidsAlpha (α)

The entry of long-chain fatty acids like 4-hydroxydodecanoate into cells is not a passive process but is mediated by a family of transmembrane proteins known as Fatty Acid Transport Proteins (FATPs). wikipedia.orgnih.gov In humans, this family includes six members (FATP1-6) that facilitate the uptake of fatty acids in various tissues. wikipedia.orgnih.gov

FATPs are understood to have a dual function:

Transport: They bind to fatty acids at the cell surface and facilitate their translocation across the plasma membrane.

Enzymatic Activation: Many FATPs also possess acyl-CoA synthetase activity. nih.govebi.ac.uk Once the fatty acid enters the cell, the FATP catalyzes its esterification to Coenzyme A (CoA). This conversion to 4-hydroxydodecanoyl-CoA "traps" the molecule inside the cell, preventing its efflux and maintaining a favorable concentration gradient for further uptake. nih.gov This mechanism is often referred to as "vectorial acylation."

FATP1 is prominent in tissues with high fatty acid metabolism, such as adipose tissue and skeletal muscle, while FATP4 is crucial in the small intestine for dietary fat absorption. nih.gov Although specific transport studies for 4-hydroxydodecanoate are not extensively detailed, these proteins are the established mechanism for the cellular uptake of long-chain and modified fatty acids.

Cellular and Subcellular Distribution Studies

The cellular uptake of medium-chain fatty acids like 4-hydroxydodecanoic acid is generally not reliant on specific fatty acid binding proteins, allowing for relatively straightforward entry into cells. nih.gov Once inside, the fatty acid is activated to its acyl-CoA form. The enzyme responsible for this activation, acyl-CoA synthetase, has been found localized to the endoplasmic reticulum, suggesting this organelle is a key site for the initial metabolic processing of incoming fatty acids. mdpi.com

Studies investigating the subcellular fate of related compounds have provided insights into the likely distribution of 4-hydroxydodecanoic acid. For instance, research on the lactone form, γ-dodecalactone, demonstrated its conversion to 4-hydroxydodecanoic acid within the cytoplasm of natural killer (NK) cells. This indicates that the cytoplasm is a significant location for this compound, where it can exert its biological effects. Following its cytoplasmic presence, 4-hydroxydodecanoyl-CoA is transported into mitochondria and peroxisomes for its subsequent catabolism via the ACAD10 and ACAD11 enzymes, respectively. reactome.orgnih.gov

While comprehensive studies mapping the precise subcellular distribution of this compound are limited, the available evidence points to a dynamic presence across multiple cellular compartments, including the cytoplasm, endoplasmic reticulum, mitochondria, and peroxisomes, reflecting its metabolic journey from cellular entry to energy production.

Stereospecific Biochemical Activities

The biological activity of chiral molecules can be highly dependent on their stereochemistry. In the case of 4-hydroxydodecanoic acid, which possesses a chiral center at the C-4 position, its enantiomers have been shown to exhibit distinct biochemical effects.

A notable example of this stereospecificity is observed in its interaction with immune cells. Research has demonstrated that only the (R)-(+)-4-hydroxydodecanoic acid enantiomer is capable of activating natural killer (NK) cells. In contrast, the (S)-(-)-enantiomer does not elicit this response. This finding underscores the importance of the specific three-dimensional arrangement of the hydroxyl group for its biological function in the context of NK cell activation. The precise molecular interactions that lead to this enantiomer-specific activity are a subject of ongoing investigation but highlight the stereo-selective nature of the cellular machinery that recognizes and responds to this compound.

EnantiomerBiochemical ActivityCell Type
(R)-(+)-4-hydroxydodecanoic acidActivationNatural Killer (NK) Cells
(S)-(-)-4-hydroxydodecanoic acidNo observed activationNatural Killer (NK) Cells

Receptor Binding Studies (e.g., Free Fatty Acid Receptors)

Free fatty acid receptors (FFARs) are a class of G protein-coupled receptors that are activated by fatty acids, playing crucial roles in various physiological processes. Specifically, FFAR1 (also known as GPR40) and FFAR4 (also known as GPR120) are recognized as receptors for medium and long-chain fatty acids. wikipedia.orgkoreascience.kr

Given that 4-hydroxydodecanoic acid is a medium-chain fatty acid derivative, it is a plausible candidate for binding to and activating FFAR1 and FFAR4. Dodecanoic acid (lauric acid), the parent compound of 4-hydroxydodecanoic acid, is a known agonist for both of these receptors. wikipedia.org The activation of FFAR1 and FFAR4 by fatty acids typically leads to downstream signaling cascades involving Gq/11 proteins, resulting in an increase in intracellular calcium levels. reactome.org This signaling is implicated in processes such as glucose-stimulated insulin (B600854) secretion and anti-inflammatory responses. nih.gov

While direct binding studies specifically characterizing the interaction of 4-hydroxydodecanoic acid with FFAR1 and FFAR4 are not extensively reported, the structural similarity to known agonists suggests that it likely acts as a ligand for these receptors. Further research is needed to determine the binding affinity and efficacy of 4-hydroxydodecanoic acid at these receptors and to elucidate the specific downstream cellular responses.

ReceptorKnown Agonists (Medium/Long-Chain Fatty Acids)Potential Interaction with 4-hydroxydodecanoate
FFAR1 (GPR40)Dodecanoic acid (Lauric acid), Palmitic acid, Oleic acidLikely agonist due to structural similarity
FFAR4 (GPR120)Dodecanoic acid (Lauric acid), α-Linolenic acid, Docosahexaenoic acidLikely agonist due to structural similarity

Investigations into Gene Expression Regulation

Fatty acids and their derivatives are known to be important regulators of gene expression, often acting through the modulation of transcription factor activity. These effects can be mediated by direct binding to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), or through indirect mechanisms involving cellular signaling pathways. nih.govnih.gov

A specific example of gene expression regulation by 4-hydroxydodecanoic acid has been observed in the context of immune cell function. As mentioned previously, the (R)-enantiomer of 4-hydroxydodecanoic acid activates NK cells. This activation is accompanied by changes in gene expression, most notably the upregulation of CD69 mRNA. CD69 is an early activation marker in lymphocytes, and its increased expression is indicative of a cellular response to a stimulus.

The precise transcriptional and signaling pathways that are engaged by 4-hydroxydodecanoic acid to induce CD69 expression are an area for further investigation. It is plausible that this regulation involves the activation of specific transcription factors downstream of receptor binding or as a consequence of its intracellular metabolism. Broader transcriptome analyses would be valuable to identify the full spectrum of genes regulated by this compound and to understand its wider impact on cellular function.

Applications in Materials Science and Industrial Biotechnology

Precursor Chemistry for Polymer Synthesis

The unique structure of Sodium 4-hydroxydodecanoate, featuring a hydroxyl and a carboxylate functional group on a twelve-carbon chain, positions it as a monomer for step-growth polymerization. These functional groups are the reactive sites for forming ester and amide linkages, the fundamental bonds in polyesters and polyamides, respectively.

Polyesters are synthesized through the polycondensation reaction between dicarboxylic acids and diols, or by the self-condensation of hydroxy acids. jku.at Given that this compound is a hydroxy acid salt, it can theoretically undergo self-condensation to form a polyester, poly(4-hydroxydodecanoate). The synthesis generally involves melt polycondensation, where the monomer is heated under vacuum to facilitate the removal of the condensation byproduct (water), driving the reaction toward high molecular weight polymer formation. mdpi.com High molecular weight is crucial for achieving desirable mechanical properties in the final material. mdpi.com

Polyamides, commonly known as nylons, are formed from the reaction of a diamine and a dicarboxylic acid. researchgate.net The synthesis of high-molecular-weight polyamides can be achieved through various methods, including melt polymerization and solid-state polymerization (SSP). mdpi.comresearchgate.net While this compound is not a traditional polyamide precursor, its carboxylic acid function could potentially react with a diamine. However, its hydroxyl group would not participate in amide bond formation, suggesting its primary role is in polyester synthesis. The properties of polyamides are highly dependent on the monomers used and the processing conditions, which control crystallinity and orientation. researchgate.net

There is a growing demand for biodegradable polymers to address environmental concerns associated with petroleum-based plastics. elsevierpure.com Aliphatic polyesters are a major class of synthetic biodegradable polymers because their ester linkages are susceptible to hydrolysis. nih.gov Polymers such as Polyglycolide (PGA), Polylactic acid (PLA), and Polycaprolactone (PCL) are well-known for their biodegradability and biocompatibility, finding use in medical applications like sutures, drug delivery systems, and tissue engineering scaffolds. nih.govpolysciences.com

The degradation rate and mechanical properties of these polymers can be tailored by adjusting their chemical structure and crystallinity. nih.govpolysciences.com For instance, PGA is highly crystalline with a high melting point but degrades relatively quickly, while PCL is a semi-crystalline polymer with a longer degradation time. nih.govpolysciences.com As a hydroxyalkanoate, this compound is a precursor to a polyhydroxyalkanoate (PHA), a class of polyesters known for their biodegradability. The resulting polymer, poly(4-hydroxydodecanoate), would be expected to be biodegradable. The presence of functional groups along a polymer chain can be modified to control properties; for example, grafting poly(sodium 4-styrenesulfonate) onto PCL surfaces has been shown to improve the biological response for tissue engineering applications. chemicalbook.com Similarly, natural polysaccharides like sodium alginate are used to create biodegradable materials, often by blending or grafting with synthetic polymers to improve functional properties. mdpi.comchalcogen.ro

PolymerKey CharacteristicsCommon Applications
Polyglycolic Acid (PGA) Highly crystalline, fast degradation rate, high mechanical strength. nih.govpolysciences.comSutures, bone screws. polysciences.com
Polylactic Acid (PLA) Rigid, strong, slow degradation, biocompatible byproducts. polysciences.comOrthopedic plates, sutures, bone fixation tools. polysciences.com
Polycaprolactone (PCL) Flexible, long degradation time, effective for extended drug release. polysciences.comSoft tissue engineering, drug depots. polysciences.com

Nylon is a generic term for a family of synthetic polyamides. The most common types, such as Nylon 6,6, are produced from the polycondensation of hexamethylene diamine and adipic acid. youtube.cominvista.com Another significant variant, Nylon 6, is made via the ring-opening polymerization of ε-caprolactam. benthamopen.com The synthesis process for Nylon 6,6 involves reacting the two six-carbon monomers to form a salt, which is then subjected to high heat and pressure to form long polymer chains. invista.com

Research is actively exploring sustainable routes to nylon precursors from biomass to reduce reliance on fossil fuels. asiaresearchnews.commdpi.com For example, adipic acid can be derived from biomass-sourced muconic acids. mdpi.com Scientists have also developed methods for the de novo biosynthesis of the nylon 12 monomer, ω-aminododecanoic acid, from glucose in engineered E. coli. nih.gov While this compound is not a direct precursor for conventional nylons like Nylon 6,6 or Nylon 6, the broader search for bio-based monomers highlights the industry's shift toward sustainable chemical production.

Functionality in Surfactant and Emulsifier Research

Surfactants are amphiphilic molecules that contain both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. longchangchemical.commdpi.com This dual nature allows them to adsorb at interfaces (e.g., air-water or oil-water) and reduce interfacial tension. longchangchemical.comnih.gov The structure of this compound, with its long hydrocarbon tail (hydrophobic) and its polar carboxylate and hydroxyl head groups (hydrophilic), is characteristic of an anionic surfactant.

The performance of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to aggregate into micelles. nih.gov A lower CMC indicates greater efficiency in reducing surface tension. Research on a structurally similar compound, sodium 5-hydroxyhexadecane-4-sulfonate (C16-4S-5OH), demonstrates that the presence of a hydroxyl group near the hydrophilic head can create a rigid structure that leads to a desirable low CMC and high water solubility. nih.govresearchgate.net This suggests that this compound would also exhibit effective surfactant properties.

The addition of inorganic salts can further influence surfactant behavior by reducing the electrostatic repulsion between the charged head groups, promoting a more compact arrangement at the interface and lowering the CMC. mdpi.com

SurfactantCMC (mol dm⁻³)Surface Tension at CMC (γCMC) (mN m⁻¹)Area per Molecule (Amin) (nm²)
Sodium 5-hydroxyhexadecane-4-sulfonate (C16-4S-5OH) 3.00 x 10⁻³38.00.88
Sodium C12 Alkyl Sulfate (C12 AS) 8.20 x 10⁻³38.50.42
Sodium C14 Alkyl Sulfate (C14 AS) 2.05 x 10⁻³36.50.49
Data derived from a study on a comparable hydroxy alkane sulfonate surfactant and conventional anionic surfactants. nih.gov

As emulsifiers, surfactants aid in the formation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water. nih.gov The effectiveness of an emulsifier depends on its ability to adsorb at the oil-water interface, reduce interfacial tension, and form a stable protective layer around the dispersed droplets. nih.govnih.gov The type of emulsifier used significantly influences the physicochemical characteristics, such as particle size and stability, of the resulting emulsion. nih.gov

Development as Building Blocks for Specialty Chemicals

In chemical synthesis, "building blocks" are versatile molecules that serve as starting points for creating more complex structures. frontierspecialtychemicals.comlifechemicals.com They typically possess reactive functional groups that allow for their incorporation into larger molecules. Specialty chemicals are particular chemical products that are valued for their performance or function.

This compound, with its defined carbon chain length and two distinct functional groups (a secondary alcohol and a carboxylic acid), has the potential to be a valuable building block. bldpharm.com These functional groups can be independently modified. For example, the hydroxyl group can undergo oxidation or esterification, while the carboxylic acid can be converted into esters, amides, or other derivatives. frontierspecialtychemicals.com This versatility allows for the synthesis of a wide range of specialty chemicals, such as biopolymers, corrosion inhibitors, and components for coatings and adhesives. seatexcorp.com The use of bio-based building blocks, such as those derived from cashew nut shell liquid, is an increasing trend in the development of greener specialty chemicals. seatexcorp.com

Computational and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to model and mimic the behavior of molecules. These methods are essential for understanding the three-dimensional structure and dynamic properties of Sodium 4-hydroxydodecanoate.

The goal of conformational analysis is to identify the low-energy, and therefore most probable, conformations of the molecule. This is crucial as the biological activity and physical properties of the molecule are often dictated by its preferred three-dimensional shape. fiveable.me Computational methods such as molecular mechanics force fields can be used to calculate the potential energy of different conformations. By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be generated, revealing the most stable conformers.

For this compound, key dihedral angles to consider would be those around the C3-C4 bond, which is adjacent to the hydroxyl group, and the rotations of the hydroxyl group itself. The presence of the hydroxyl group can lead to intramolecular hydrogen bonding with the carboxylate group, which would significantly influence the conformational preferences of the molecule.

Table 1: Hypothetical Low-Energy Conformers of 4-hydroxydodecanoate Anion

Conformer IDDihedral Angle (C2-C3-C4-C5) (°)Dihedral Angle (H-O4-C4-C3) (°)Relative Energy (kcal/mol)Key Intramolecular Interactions
1 180 (anti)60 (gauche)0.0Extended chain, minimal steric hindrance
2 60 (gauche)180 (anti)1.2Bent chain conformation
3 -60 (gauche)60 (gauche)1.5Potential for weak intramolecular H-bond

Note: This table is illustrative and represents the type of data that would be generated from a conformational analysis. The values are hypothetical.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. nih.gov This technique allows for the study of the time-dependent behavior of this compound, including its conformational changes, interactions with solvent molecules (e.g., water), and aggregation behavior. mdpi.comresearchgate.netnih.gov

In a typical MD simulation of this compound in an aqueous environment, the system would consist of one or more this compound molecules, sodium ions, and a large number of water molecules in a simulation box with periodic boundary conditions. The interactions between all atoms are described by a force field. The simulation would track the positions and velocities of all atoms over time, generating a trajectory that reveals the molecule's dynamic behavior.

MD simulations can be used to:

Explore the conformational space more extensively than static conformational analysis.

Study the hydration shell around the polar head group and the hydrophobic interactions of the alkyl tail.

Investigate the formation of micelles or other aggregates at higher concentrations. mdpi.com

Calculate thermodynamic properties such as the potential of mean force for association.

Table 2: Potential Observables from a Molecular Dynamics Simulation of this compound in Water

PropertyDescriptionPotential Finding for this compound
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time.Indicates the stability of the molecule's conformation.
Radial Distribution Function (RDF) Describes the probability of finding another atom at a certain distance from a reference atom.Can reveal the structure of water around the carboxylate and hydroxyl groups.
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to the solvent.Changes in SASA can indicate conformational changes or aggregation.
Hydrogen Bonds Number and lifetime of hydrogen bonds between the molecule and water, or intramolecularly.Quantifies the interaction with the solvent and internal stability.

Note: This table is illustrative and describes the types of data obtained from MD simulations.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. nih.gov These methods can be used to calculate a wide range of properties for this compound, including its optimized geometry, electronic charge distribution, and spectroscopic properties. Common quantum chemical methods include Density Functional Theory (DFT) and ab initio methods like Hartree-Fock. researchgate.net

For this compound, quantum chemical calculations can be employed to:

Accurately determine the geometry of the most stable conformers.

Calculate the partial atomic charges on each atom, which are crucial for understanding electrostatic interactions and for developing accurate molecular mechanics force fields.

Predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure.

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity. researchgate.net

Table 3: Hypothetical Quantum Chemical Properties of this compound

PropertyCalculated ValueMethod
Optimized C4-O Bond Length 1.43 ÅDFT (B3LYP/6-31G)
Mulliken Charge on O (carboxylate) -0.85 eDFT (B3LYP/6-31G)
Mulliken Charge on O (hydroxyl) -0.70 eDFT (B3LYP/6-31G)
HOMO Energy -6.5 eVDFT (B3LYP/6-31G)
LUMO Energy 1.2 eVDFT (B3LYP/6-31G*)

Note: This table is for illustrative purposes and shows the kind of data that quantum chemical calculations would provide. The values are hypothetical.

Structure-Activity Relationship (SAR) Modeling (non-clinical mechanistic studies)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. collaborativedrug.comfiveable.meimmutoscientific.com For this compound, SAR modeling could be used to understand how variations in its structure would affect a particular non-clinical property, such as its ability to act as a surfactant or its interaction with a specific protein.

The process involves creating a dataset of structurally related compounds and their measured activities. Then, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods are then used to build a mathematical model that relates the descriptors to the activity. fiveable.me

For this compound, SAR studies could explore the effects of:

Changing the length of the alkyl chain.

Varying the position of the hydroxyl group.

Introducing other functional groups.

These studies can guide the design of new molecules with enhanced or modified properties. immutoscientific.com

Chemoinformatics and Database Analysis

Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. oup.comlipidmaps.org For this compound, chemoinformatics tools and databases can be used to:

Search for structurally similar compounds in large chemical databases such as PubChem, ChEMBL, and LipidBank. lipidbank.jp

Predict various physicochemical properties, such as logP (lipophilicity), solubility, and pKa, using computational models.

Analyze the "chemical space" of related hydroxy fatty acids to identify trends in their properties and potential applications. oup.com

Publicly available databases are rich sources of information on fatty acids and related compounds. lipidmaps.orgmetabolomicsworkbench.orggerli.com By querying these databases, it is possible to gather existing experimental data on compounds similar to this compound, which can then be used to validate computational models or to infer its likely properties.

Future Research Trajectories and Methodological Challenges

Innovations in Green Synthetic Chemistry

The imperative for environmentally benign chemical production is steering the synthesis of hydroxy fatty acids away from traditional, often harsh, chemical methods. Innovations are centered on biocatalysis and the use of renewable feedstocks, which promise to reduce the environmental footprint of producing compounds like Sodium 4-hydroxydodecanoate.

A significant area of development is the use of enzymes and whole-cell biocatalysts. Oleate hydratases, for instance, are being explored to convert unsaturated fatty acids from vegetable oils directly into hydroxy fatty acids. wur.nl This enzymatic approach is valued for its high selectivity and the mild reaction conditions required. wur.nl Another promising avenue involves engineering microorganisms to produce these compounds directly. Researchers have successfully engineered the yeast Candida viswanathii to convert dodecane (B42187) into ω-hydroxydodecanoic acid, a related long-chain hydroxy fatty acid, providing a potential pathway for sustainable production. rsc.org

Chemical methods are also being reimagined through the lens of green chemistry. A notable example is the two-step conversion of fatty acids into α-hydroxy fatty acids using trichloroisocyanuric acid (TCCA), an environmentally benign halogenating agent, under solvent-free conditions. acs.orgresearchgate.net This method is efficient and minimizes waste. acs.orgresearchgate.net Furthermore, biopolymers like sodium alginate are being employed as efficient, green catalysts for various organic syntheses, highlighting a trend towards using biodegradable and renewable catalytic materials. researchgate.netnih.gov

Table 1: Comparison of Green Synthesis Methods for Hydroxy Fatty Acids

Method Catalyst / Organism Starting Material Product Key Advantage Source
Biocatalysis Oleate Hydratase Unsaturated Fatty Acids (from oils) Hydroxy Fatty Acids High selectivity, mild conditions wur.nl
Metabolic Engineering Engineered Candida viswanathii Dodecane ω-Hydroxydodecanoic Acid Utilizes a simple alkane feedstock rsc.org
Green Chemical Synthesis Trichloroisocyanuric acid (TCCA) Saturated Fatty Acids α-Hydroxy Fatty Acids Solvent-free, efficient conversion acs.orgresearchgate.net

| Biopolymeric Catalysis | Sodium Alginate | Various organic precursors | 2-amino-4H-pyran derivatives | Renewable, biodegradable catalyst | researchgate.net |

Advancements in High-Throughput Analytical Platforms

The complex nature of biological and chemical systems requires sophisticated analytical techniques for the rapid and accurate detection and quantification of metabolites like this compound. High-throughput platforms are essential for screening microbial strains, optimizing synthesis reactions, and understanding metabolic networks.

Mass spectrometry (MS) is a cornerstone of modern metabolomics. springernature.comresearchgate.net Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for their ability to separate and identify a broad spectrum of metabolites. nih.gov GC-MS is particularly effective for profiling global metabolites in large sample volumes, though it may require chemical derivatization for nonvolatile compounds. nih.gov LC-MS is adept at detecting secondary metabolites and is a key tool for microbial metabolite profiling. nthrys.com

To accelerate research, particularly in fields like drug discovery which shares methodological parallels, fully automated high-throughput purification and analysis platforms have been developed. nih.gov These systems integrate robotics for sample handling with advanced analytical tools like RP-LC-MS (Reversed-Phase Liquid Chromatography-Mass Spectrometry) and HT-NMR (High-Throughput Nuclear Magnetic Resonance), streamlining the entire workflow from crude sample to purified compound. nih.gov Such integrated platforms are crucial for efficiently processing the large number of samples generated in metabolic engineering and bioprocess optimization studies. nih.gov

Table 2: Key Analytical Techniques for Microbial Metabolite Analysis

Technique Principle Common Application Advantages Source
GC-MS Separation by boiling point and polarity, followed by mass-based detection. Global metabolite profiling. High accuracy for peak identification, suitable for large sample volumes. nih.gov
LC-MS/MS Separation by liquid chromatography, followed by tandem mass spectrometry for structural elucidation. Targeted and untargeted metabolomics, detection of secondary metabolites. High sensitivity and specificity, suitable for complex mixtures. nih.govnthrys.com

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | In situ determination of metabolite structure and quantification. | Non-destructive, provides detailed structural information. | nih.gov |

Elucidation of Undiscovered Biochemical Pathways

This compound is a type of medium-chain-length hydroxy fatty acid. In microorganisms, these are often precursors or monomeric units of polyhydroxyalkanoates (PHAs), which are biodegradable bioplastics synthesized by bacteria as carbon and energy storage materials. nih.govresearchgate.net Understanding the specific biochemical pathways that lead to the synthesis of 4-hydroxydodecanoate is crucial for harnessing and optimizing its biological production.

PHAs are typically produced when microbes experience a limitation of an essential nutrient (like nitrogen or phosphorus) in the presence of excess carbon. researchgate.net The biosynthesis of PHAs involves several key enzymes. In the most common pathway for short-chain-length PHAs, two molecules of acetyl-CoA are condensed by β-ketothiolase (PhaA), then reduced by an acetoacetyl-CoA reductase (PhaB), and finally polymerized by PHA synthase (PhaC). researchgate.netcwejournal.org

For medium-chain-length PHAs, the monomers are often derived from intermediates of the fatty acid β-oxidation or de novo fatty acid synthesis pathways. researchgate.netnih.gov For example, 3-hydroxydodecanoate has been identified as a monomer in PHA copolymers produced by recombinant Pseudomonas putida. nih.gov The elucidation of these pathways involves a combination of genetic manipulation, in vivo and in vitro characterization of enzymes, and metabolic flux analysis to identify the specific genes and enzymatic reactions responsible for producing a particular hydroxyalkanoate. nih.gov

Exploration of Novel Research Applications in Materials Science

Hydroxy fatty acids and their derivatives, including this compound, are valuable building blocks for novel biomaterials. Their unique chemical structure, featuring both a hydrophilic carboxyl group and a hydrophobic alkyl chain with a hydroxyl functional group, makes them versatile for creating polymers with tailored properties.

The most prominent application is in the production of bioplastics. microbiologyresearch.org Hydroxyalkanoates serve as the monomers for PHAs, which are mechanically similar to conventional plastics but are fully biodegradable. nih.gov Research has demonstrated that plastics produced from omega-hydroxyfatty acids can be strong and ductile materials. plastemart.com By altering the composition of the monomers, such as incorporating 3-hydroxydodecanoate, the properties of the resulting PHA copolymers can be fine-tuned for specific applications. nih.gov

Beyond bioplastics, these compounds are being investigated as bio-based plasticizers. For instance, 10,16-dihydroxy hexadecanoic acid, a hydroxy fatty acid derived from tomato peel waste, can be functionalized to create new plasticizers for bioplastics like polylactic acid (PLA). polimi.it Other potential applications include the development of lubricants, adhesives, and cosmetics. plastemart.com The ability to source these monomers from waste streams, such as converting volatile fatty acids from food waste into PHAs, further enhances their appeal in a circular economy. microbiologyresearch.org

Table 3: Applications of Hydroxy Fatty Acids in Materials Science

Application Specific Compound/Derivative Resulting Material/Product Key Properties Source
Bioplastic Monomer Omega-hydroxyfatty acids Bio-based polyesters Strong, ductile, biodegradable plastemart.com
Bioplastic Monomer 3-hydroxybutyrate, 3-hydroxyvalerate, etc. Polyhydroxyalkanoates (PHAs) Biodegradable, thermoplastic microbiologyresearch.org
Bio-based Plasticizer 10,16-dihydroxy hexadecanoic acid Plasticized bioplastics (e.g., PLA) Improved flexibility and processing polimi.it

| Various Biomaterials | Omega-hydroxyfatty acids | Lubricants, adhesives, cosmetics | Bio-based, potentially recyclable | plastemart.com |

Synergistic Approaches Combining Experimental and Computational Methods

The complexity of biological and chemical systems necessitates an integrated approach where experimental data informs computational models, and computational predictions guide subsequent experiments. This synergy is accelerating research into compounds like this compound, from optimizing its synthesis to predicting its behavior in various applications.

In metabolic engineering, computational models of cellular metabolism are used to identify genetic targets for overexpression or knockout to enhance the production of a desired compound. nih.gov For example, an integrated experimental and computational modeling approach was used to understand the metabolic factors controlling polyhydroxybutyrate (B1163853) (PHB) production and to devise strategies to increase yields. nih.gov This involves creating a mathematical model of the metabolic pathways, simulating the effects of genetic changes, and then validating these predictions in the lab. diva-portal.org

In materials and formulation science, computational tools like the Conductor-like Screening Model for Real Solvents (COSMO-RS) are used to predict thermodynamic properties, such as the solubility of fatty acids and their derivatives in different solvents or formulations. nih.govresearchgate.net This allows for the in silico screening of potential formulations, reducing the time and resources spent on trial-and-error experimentation. nih.gov Such computational approaches, combined with miniaturized experimental assays, provide powerful tools for developing lipid-based systems and other advanced materials. researchgate.net This combination of modeling and targeted experiments is crucial for advancing the design and optimization of processes involving complex lipid-related molecules. dtu.dk

Table 4: Examples of Synergistic Experimental and Computational Approaches

Research Area Computational Method Experimental Component Goal Source
Metabolic Engineering Genome-scale metabolic modeling Microbial cultivation, genetic engineering, metabolite analysis Decipher factors controlling bioplastic production and design overproduction strategies. nih.gov
Formulation Science COSMO-RS (solubility prediction) Miniaturized solubility assays, X-ray diffraction Model and understand the effect of fatty acids on drug solubility in lipid-based systems. nih.govresearchgate.net

| Metabolism Analysis | Ordinary Differential Equations (ODEs) | Arterio-venous measurements of metabolites | Develop a mathematical model to explain fatty acid metabolism over time. | diva-portal.org |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.